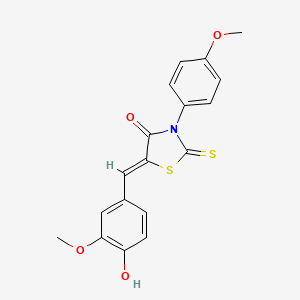
(Z)-5-(4-hydroxy-3-methoxybenzylidene)-3-(4-methoxyphenyl)-2-thioxothiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-5-(4-hydroxy-3-methoxybenzylidene)-3-(4-methoxyphenyl)-2-thioxothiazolidin-4-one is a useful research compound. Its molecular formula is C18H15NO4S2 and its molecular weight is 373.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Biochemical Diagnostic Applications
A key application of related compounds is in the diagnostic field. In a study by Bräutigam et al., the biochemical hallmarks of tyrosine hydroxylase deficiency were explored, emphasizing reliable diagnostic strategies. The study highlighted the importance of cerebrospinal fluid investigations revealing characteristic metabolite constellations, which included low concentrations of homovanillic acid (HVA) and 3-methoxy-4-hydroxyphenylethyleneglycol, in the presence of normal reference range 5-hydroxyindolacetic acid concentrations. The research emphasized the necessity of a standardized lumbar puncture protocol and adequate age-related reference values for the diagnosis of neurometabolic disorders (Bräutigam et al., 1998).
Chemical Metabolite Identification
Another significant application is in the identification of chemical metabolites. Kavanagh et al. identified a series of metabolites of 3-(4-methoxybenzoyl)-1-pentylindole (RCS-4), a synthetic indole-derived cannabimimetic, in urine samples. This study utilized gas chromatography-mass spectrometry to identify metabolites that were tentatively identified as products of various chemical reactions including aromatic monohydroxylation, dihydroxylation, and O-demethylation among others. This research is crucial for understanding the metabolic pathways and potential toxicological implications of synthetic compounds (Kavanagh et al., 2012).
Drug Efficacy and Metabolism Studies
Compounds similar to (Z)-5-(4-hydroxy-3-methoxybenzylidene)-3-(4-methoxyphenyl)-2-thioxothiazolidin-4-one have been used in clinical trials to understand the efficacy and metabolism of drugs. For instance, Siwers et al. conducted an initial clinical trial on zimelidine, a serotonin uptake inhibitor, and studied its pharmacologic effects by monitoring variables like plasma levels of the parent compound and its metabolites. The study provided insights into the selective inhibition of serotonin uptake in central monoamine neurons, offering a potential pharmacological tool for future CNS research (Siwers et al., 1977).
Environmental Monitoring and Biomonitoring
Research by Scherer et al. in 2020 focused on the environmental monitoring of fragrance chemicals like lysmeral in cosmetic products. Their study developed a method for the analysis of lysmeral metabolites in urine samples, providing insights into the broad exposure of the population to such compounds. The research highlighted a significant decline in metabolites over the years and emphasized the need for efforts to reduce exposure to these fragrance chemicals (Scherer et al., 2020).
特性
IUPAC Name |
(5Z)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-3-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO4S2/c1-22-13-6-4-12(5-7-13)19-17(21)16(25-18(19)24)10-11-3-8-14(20)15(9-11)23-2/h3-10,20H,1-2H3/b16-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMRZXGVZZLWXMJ-YBEGLDIGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C=C3)O)OC)SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC(=C(C=C3)O)OC)/SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(3,4-Dichlorophenyl)-6-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2647294.png)
![2-{[(2,4-Dichlorophenyl)methyl]sulfanyl}-3-phenyl-3,4-dihydroquinazolin-4-one](/img/structure/B2647296.png)
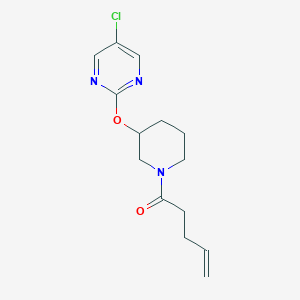
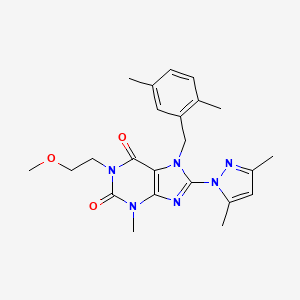
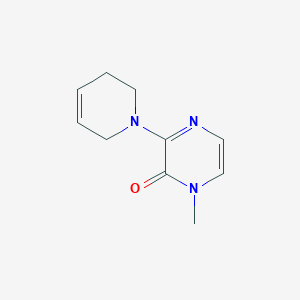
![(2,4-Dichlorophenyl)(4-(6-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2647303.png)
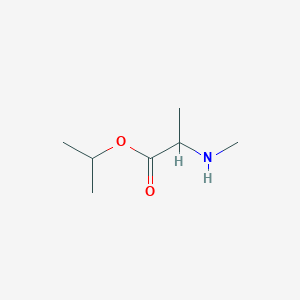
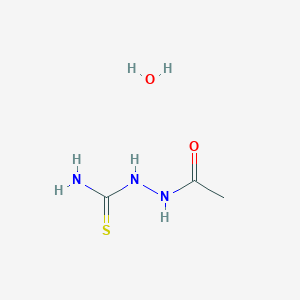
![(E)-ethyl 2-(4,6-difluoro-2-((quinoxaline-6-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2647306.png)
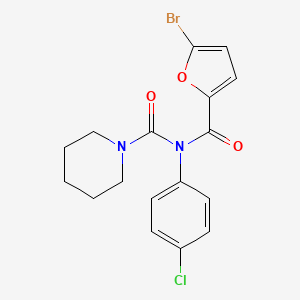

![[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-(3-methoxyphenyl)methanone](/img/structure/B2647311.png)
![N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2647316.png)